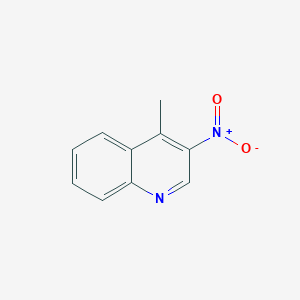

4-Methyl-3-nitroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7-8-4-2-3-5-9(8)11-6-10(7)12(13)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDKYJOLMYSCMGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC2=CC=CC=C12)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60495392 | |

| Record name | 4-Methyl-3-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60495392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79965-62-1 | |

| Record name | 4-Methyl-3-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60495392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Methyl-3-nitroquinoline: A Comprehensive Technical Guide

CAS Number: 79965-62-1

This technical guide provides an in-depth overview of 4-Methyl-3-nitroquinoline, a heterocyclic aromatic compound of interest to researchers, scientists, and drug development professionals. This document covers its chemical and physical properties, toxicological profile, a detailed experimental protocol for its synthesis, and insights into its potential biological activities and mechanisms of action.

Core Properties and Data

This compound, with the chemical formula C₁₀H₈N₂O₂, is a quinoline derivative characterized by a methyl group at the 4th position and a nitro group at the 3rd position of the quinoline ring.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. While some experimental data is available, certain properties are based on computational predictions.

| Property | Value | Source |

| CAS Number | 79965-62-1 | [2][3] |

| Molecular Formula | C₁₀H₈N₂O₂ | [1] |

| Molecular Weight | 188.18 g/mol | [1] |

| Boiling Point | 328.255 °C at 760 mmHg (Computed) | [1] |

| Flash Point | 152.323 °C (Computed) | [1] |

| Melting Point | Not available | |

| Solubility | Not available |

Toxicological Profile

Based on available safety data, this compound is classified as a hazardous substance. It is considered toxic if swallowed, in contact with skin, or if inhaled.[3] Prolonged or repeated exposure may cause damage to organs.[3]

Experimental Protocols

Synthesis of this compound

Step 1: Synthesis of 4-Methylquinoline (Skraup Synthesis)

The Skraup synthesis is a classic method for producing quinolines. This step involves the reaction of an aniline with glycerol, an oxidizing agent, and sulfuric acid.

-

Materials:

-

p-Toluidine

-

Glycerol

-

Sodium m-nitrobenzenesulfonate (oxidizing agent)

-

Concentrated Sulfuric Acid (98%)

-

Water

-

-

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer, combine p-toluidine, glycerol, and sodium m-nitrobenzenesulfonate.

-

Prepare a solution of concentrated sulfuric acid and water and cool it in an ice bath.

-

Slowly add the cooled sulfuric acid solution dropwise to the reaction mixture while stirring mechanically. Control the exothermic reaction using an ice bath as needed.

-

After the addition is complete, heat the mixture and monitor the reaction progress.

-

Upon completion, cool the mixture and proceed with purification to isolate the 4-methylquinoline product.

-

Step 2: Nitration of 4-Methylquinoline

This step introduces the nitro group at the 3-position of the quinoline ring.

-

Materials:

-

4-Methylquinoline (from Step 1)

-

Fuming Nitric Acid

-

Concentrated Sulfuric Acid (98%)

-

-

Procedure:

-

Prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid, keeping the temperature low.

-

Dissolve the 4-methylquinoline in concentrated sulfuric acid and cool the solution to -5°C.

-

Add the nitrating mixture dropwise to the stirred 4-methylquinoline solution, maintaining the temperature at -5°C.

-

After the addition is complete, remove the cooling bath and continue stirring for a specified time.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the this compound product.

-

The crude product can be purified by recrystallization.

-

The following diagram illustrates the logical workflow for the synthesis of this compound.

Caption: A two-step synthesis of this compound.

Potential Biological Activities and Signaling Pathways

While direct studies on the biological activity of this compound are limited in the available literature, the broader class of quinoline derivatives has been extensively investigated for various therapeutic properties, including anticancer and antimicrobial activities.[5][6][7][8][9][10][11][12]

Anticancer Potential

Numerous studies have highlighted the potential of quinoline-based compounds as anticancer agents.[5][6][7][8] The PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, has been identified as a key target for some quinoline derivatives.[13][14][15][16][17][18] This pathway plays a crucial role in cell proliferation, survival, and apoptosis. Inhibition of this pathway by quinoline compounds can lead to the suppression of tumor growth.

The diagram below illustrates the central role of the PI3K/Akt/mTOR pathway in cancer and its potential inhibition by quinoline derivatives.

References

- 1. echemi.com [echemi.com]

- 2. 79965-62-1|this compound|BLD Pharm [bldpharm.com]

- 3. 79965-62-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. brieflands.com [brieflands.com]

- 5. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pure.ulster.ac.uk [pure.ulster.ac.uk]

- 10. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 12. Antibacterial Activity of Quinoline-Based Derivatives against Methicillin-Resistant Staphylococcus aureus and Pseudomonas aeruginosa: Design, Synthesis, DFT and Molecular Dynamic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. atlantis-press.com [atlantis-press.com]

- 14. mdpi.com [mdpi.com]

- 15. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 17. mdpi.com [mdpi.com]

- 18. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 4-Methyl-3-nitroquinoline from 1-(2-{[(E)-2-Nitroethylidene]amino}phenyl)ethanone

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Methyl-3-nitroquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. The core of this document focuses on the synthesis from 1-(2-{[(E)-2-Nitroethylidene]amino}phenyl)ethanone, which is typically formed in situ from 2'-aminoacetophenone and a nitroalkene. This transformation proceeds via an acid or base-catalyzed intramolecular cyclization, a variant of the classic Friedländer annulation. This guide details the reaction mechanism, provides a proposed experimental protocol based on related methodologies, summarizes key quantitative data, and includes a visual workflow of the synthetic pathway.

Introduction

Quinolines are a prominent class of nitrogen-containing heterocyclic compounds featured in a vast array of pharmaceuticals, agrochemicals, and functional materials. The introduction of a nitro group and a methyl group onto the quinoline scaffold, as in this compound, can significantly modulate its electronic properties and biological activity, making it a valuable building block for further chemical exploration.

The synthesis discussed herein involves the formation of the quinoline ring system through the cyclization of an enamine intermediate, 1-(2-{[(E)-2-Nitroethylidene]amino}phenyl)ethanone. This intermediate is readily accessible from the condensation of 1-(2-aminophenyl)ethanone (2'-aminoacetophenone) and nitroethene. The overall reaction provides an efficient route to this substituted quinoline.

Reaction Mechanism and Workflow

The synthesis of this compound from 1-(2-aminophenyl)ethanone and nitroethene is a classic example of a condensation-cyclization reaction, specifically a variation of the Friedländer synthesis. The reaction proceeds in two principal stages:

-

Formation of the Enamine Intermediate: 2'-Aminoacetophenone reacts with a nitroalkene (like nitroethene) to form the key intermediate, 1-(2-{[(E)-2-Nitroethylidene]amino}phenyl)ethanone. This step involves the formation of a new carbon-nitrogen bond.

-

Intramolecular Cyclization and Aromatization: Under the influence of an acid or base catalyst, the enamine intermediate undergoes an intramolecular cyclization. The carbonyl group of the ethanone moiety is attacked by the electron-rich aromatic ring. This is followed by a dehydration step, which leads to the formation of the stable, aromatic quinoline ring system.

The overall workflow can be visualized as follows:

Caption: Synthetic pathway for this compound.

Quantitative Data

The following tables summarize the key physical, chemical, and spectroscopic properties of the final product, this compound. Data has been compiled from various chemical databases and supplier information.

Table 1: Physical and Chemical Properties

| Property | Value |

| CAS Number | 79965-62-1[1][2] |

| Molecular Formula | C₁₀H₈N₂O₂[1] |

| Molecular Weight | 188.18 g/mol [1] |

| Appearance | Solid (predicted) |

| Boiling Point | 328.3 °C (at 760 mmHg, predicted)[1] |

| Flash Point | 152.3 °C (predicted)[1] |

| Purity | ≥95% (as available commercially)[2] |

Table 2: Spectroscopic Data (Predicted)

| Spectroscopic Data | Predicted Characteristic Peaks |

| ¹H NMR | Aromatic protons (δ 7.5-9.0 ppm), Methyl protons (singlet, δ ~2.7 ppm), H2 proton (singlet, ~9.0 ppm) |

| ¹³C NMR | Aromatic/Heterocyclic carbons (δ 120-150 ppm), Methyl carbon (δ ~18-20 ppm) |

| IR Spectroscopy | Aromatic C-H stretch (~3100-3000 cm⁻¹), Nitro group (NO₂) asymmetric stretch (~1550-1500 cm⁻¹), Nitro group (NO₂) symmetric stretch (~1350-1300 cm⁻¹), C=N and C=C stretches (~1600-1450 cm⁻¹) |

| Mass Spectrometry | [M]+ peak at m/z = 188.06 |

Experimental Protocols

Materials and Reagents:

-

1-(2-Aminophenyl)ethanone (2'-Aminoacetophenone)

-

Nitroethene (or a suitable precursor/synthetic equivalent)

-

Catalyst: p-Toluenesulfonic acid (p-TsOH) or Piperidine

-

Solvent: Toluene or Ethanol

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Proposed Acid-Catalyzed Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(2-aminophenyl)ethanone (1.0 eq) and toluene (10 mL per mmol of aminoketone).

-

Addition of Reagents: Add nitroethene (1.2 eq) to the stirred solution. Following this, add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is expected to take several hours.

-

Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to isolate the pure this compound.

Proposed Base-Catalyzed Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 1-(2-aminophenyl)ethanone (1.0 eq) in ethanol (10 mL per mmol).

-

Addition of Reagents: Add nitroethene (1.2 eq) to the solution, followed by a catalytic amount of piperidine (0.2 eq).

-

Reaction Conditions: Heat the mixture to reflux (approximately 78 °C for ethanol) and monitor by TLC until the starting material is consumed.

-

Work-up and Purification: After cooling, concentrate the reaction mixture in vacuo. The residue can then be purified directly by flash column chromatography as described in the acid-catalyzed protocol.

Safety Considerations

-

Nitro compounds can be energetic and should be handled with care. Avoid excessive heat and shock.

-

The reaction should be carried out in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.

-

Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Conclusion

The synthesis of this compound via the cyclization of the in situ generated enamine from 2'-aminoacetophenone and nitroethene represents a direct and effective application of the Friedländer annulation. This technical guide provides the fundamental mechanistic understanding, a practical (though proposed) experimental framework, and key data points for researchers working with this class of compounds. The provided protocols offer a solid basis for the laboratory-scale synthesis of this valuable heterocyclic building block, enabling further research into its potential applications in drug discovery and materials science.

References

Chemical structure and molecular weight of 4-Methyl-3-nitroquinoline

An In-depth Technical Guide to 4-Methyl-3-nitroquinoline

Version: 1.0

This document provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It covers the molecule's fundamental chemical properties, detailed experimental protocols for its synthesis and characterization, and logical workflows presented through standardized diagrams.

Chemical Identity and Properties

This compound is a heterocyclic aromatic compound belonging to the quinoline family. The presence of a methyl group at the 4th position and a nitro group at the 3rd position of the quinoline ring structure defines its specific reactivity and physical properties. Its chemical formula is C10H8N2O2.[1]

Chemical Structure

The structure consists of a fused bicyclic system of a benzene ring and a pyridine ring, with substituent groups as specified.

SMILES: Cc1c(c2ccccc2n1)--INVALID-LINK--[O-]

InChI Key: FHNFLSBUGGNXSW-UHFFFAOYSA-N

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 79965-62-1 | [1][2] |

| Molecular Formula | C10H8N2O2 | [1] |

| Molecular Weight | 188.18 g/mol | [1][2] |

| Exact Mass | 188.058577502 Da | [1] |

| Monoisotopic Mass | 188.058577502 Da | [1] |

| Heavy Atom Count | 14 | [1] |

| Refractive Index | 1.661 (Predicted) | [1] |

| Purity | ≥95% (As commercially available) | [2] |

Experimental Protocols

This section details the methodologies for the synthesis and subsequent characterization of this compound.

Synthesis Workflow

The synthesis of this compound can be efficiently achieved via a two-step process. The first step involves the synthesis of the precursor, 4-Methylquinoline (also known as lepidine), followed by its regioselective nitration.

Caption: Synthesis workflow for this compound.

Detailed Synthesis Protocol

Step 1: Synthesis of 4-Methylquinoline (Lepidine)

This procedure is adapted from the Doebner-von Miller reaction, a standard method for synthesizing quinolines.

-

Reaction Setup: To a stirred solution of aniline (10 mmol) in acetic acid (10 ml), add a catalytic amount of ferric chloride (e.g., 10 mmol) under a nitrogen atmosphere.[3]

-

Reagent Addition: Slowly add methyl vinyl ketone (11.8 mmol) dropwise over a period of 15 minutes, ensuring the mixture is well-stirred.[3]

-

Heating: Heat the reaction mixture to approximately 70-75 °C and maintain this temperature for one hour.

-

Cyclization: Add anhydrous zinc chloride (10 mmol) to the mixture and heat to reflux for an additional two hours to facilitate cyclization.[3]

-

Work-up: After cooling to room temperature, filter the mixture. Basify the filtrate with a 10% sodium hydroxide solution until a pH > 10 is achieved.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 20 ml). Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to yield crude 4-methylquinoline. Further purification can be achieved via column chromatography or distillation.

Step 2: Nitration of 4-Methylquinoline

This protocol employs standard nitration conditions for aromatic systems.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of 4-methylquinoline (10 mmol) in concentrated sulfuric acid (20 ml) to -5 °C using an ice-salt bath.

-

Addition of Nitrating Mixture: Prepare a nitrating mixture of fuming nitric acid (11 mmol) and concentrated sulfuric acid (10 ml). Add this mixture dropwise to the stirred 4-methylquinoline solution, ensuring the internal temperature is maintained below 0 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture over crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

Purification: The resulting precipitate, crude this compound, can be collected by filtration, washed with cold water, and recrystallized from a suitable solvent such as ethanol to yield the purified product.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the molecular structure by analyzing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Expected ¹H NMR Spectrum: The spectrum should exhibit signals corresponding to the aromatic protons on the quinoline core, with characteristic splitting patterns and chemical shifts influenced by the electron-withdrawing nitro group. A singlet corresponding to the methyl group protons (CH₃) would be expected, likely in the δ 2.5-3.0 ppm range.

-

Expected ¹³C NMR Spectrum: The spectrum will show distinct signals for each of the 10 carbon atoms in the molecule, including the methyl carbon and the aromatic carbons.

2. Infrared (IR) Spectroscopy

-

Objective: To identify the key functional groups present in the molecule.

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if liquid at room temperature) or more commonly as a KBr (potassium bromide) pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Expected Absorptions:

-

~3100-3000 cm⁻¹: C-H stretching from the aromatic ring.[4]

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the aromatic quinoline ring.[5]

-

~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹: Strong characteristic asymmetric and symmetric stretching vibrations of the nitro group (N-O).

-

~1380 cm⁻¹: C-H bending from the methyl group.[5]

-

3. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or methanol).

-

Instrumentation: Typically a mass spectrometer coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[6]

-

Expected Results:

-

Molecular Ion Peak ([M]⁺ or [M+H]⁺): A prominent peak should be observed at an m/z ratio corresponding to the molecular weight of the compound (188.18 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the exact mass to several decimal places.

-

Fragmentation Pattern: Characteristic fragments may include the loss of the nitro group (NO₂) or other fragmentation patterns typical of quinoline derivatives.

-

References

- 1. echemi.com [echemi.com]

- 2. 79965-62-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. Serum metabolite profiling of a 4-Nitroquinoline-1-oxide-induced experimental oral carcinogenesis model using gas chromatography-mass spectrometry [PeerJ] [peerj.com]

4-Methyl-3-nitroquinoline: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 4-Methyl-3-nitroquinoline. Due to the limited availability of specific toxicological data for this compound, this guide extrapolates information from closely related nitroquinoline derivatives, particularly 4-nitroquinoline 1-oxide (4NQO), a well-studied carcinogen. It is imperative that this compound be handled with the utmost care, assuming it possesses similar hazardous properties to its analogues.

Hazard Identification and Classification

This compound is classified as a suspected carcinogen and is harmful if swallowed, in contact with skin, or if inhaled. It is also recognized as a skin and eye irritant and may cause respiratory irritation.[1]

GHS Classification

Based on data from analogous compounds, the following GHS classifications should be considered:

| Hazard Class | Category | Hazard Statement |

| Carcinogenicity | 2 | H351: Suspected of causing cancer |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment, Long-Term Hazard | 3 | H412: Harmful to aquatic life with long lasting effects |

Toxicological Data

| Compound | Test | Species | Route | Value |

| 4-Nitroquinoline 1-oxide | LD50 | Rat | Subcutaneous | 12.6 mg/kg |

| 8-Hydroxy-5-nitroquinoline | LD50 | Mouse | Oral | 104 mg/kg |

| 8-Hydroxy-5-nitroquinoline | LD50 | Rat | Oral | 510 mg/kg |

| 3-Methyl-4-nitrophenol | LD50 | Rat (male) | Oral | 2300 mg/kg |

| 3-Methyl-4-nitrophenol | LD50 | Rat (female) | Oral | 1200 mg/kg |

Exposure Controls and Personal Protection

Strict adherence to the following exposure control measures is mandatory when handling this compound.

Engineering Controls

-

Chemical Fume Hood: All work with solid or dissolved this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

-

Ventilation: Ensure adequate general laboratory ventilation.

-

Safety Stations: Eyewash stations and safety showers must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles and a face shield are required.

-

Skin Protection: A lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber) must be worn. Regularly inspect gloves for any signs of degradation or puncture.

-

Respiratory Protection: If there is a risk of dust generation outside of a fume hood, a NIOSH-approved respirator with a particulate filter is necessary.

Safe Handling and Storage

-

Handling: Avoid all personal contact, including inhalation and skin and eye contact. Do not eat, drink, or smoke in areas where the compound is handled. Wash hands thoroughly after handling.[2]

-

Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. The storage area should be secure and accessible only to authorized personnel.

First Aid Measures

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and provide them with 2-4 cupfuls of milk or water. Seek immediate medical attention.

Accidental Release Measures

-

Minor Spills: Evacuate the area. Wear appropriate PPE. Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable decontaminating solution.

-

Major Spills: Evacuate the laboratory and alert emergency personnel. Do not attempt to clean up a major spill without specialized training and equipment.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or the environment.

Experimental Protocols

The following are generalized methodologies for key toxicological assays, based on OECD guidelines. These should be adapted as necessary for the specific properties of this compound.

Acute Oral Toxicity (Based on OECD Guideline 423)

-

Objective: To determine the acute oral toxicity of the substance.

-

Test Animals: Healthy, young adult rats of a single sex (typically females).

-

Procedure:

-

A stepwise procedure is used with a group of three animals per step.

-

Dosing is initiated at a starting dose selected from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg).[3]

-

The substance is administered in a single dose by gavage.

-

Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[3]

-

-

Endpoint: The test allows for the classification of the substance into a GHS toxicity category.

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

-

Objective: To assess the mutagenic potential of the substance.

-

Test System: Histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli.[4]

-

Procedure:

-

The bacterial strains are exposed to the test substance at various concentrations, with and without a metabolic activation system (S9 mix).

-

The plate incorporation or pre-incubation method is used.[4]

-

After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.

-

-

Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

Carcinogenicity Study (Based on OECD Guideline 451)

-

Objective: To determine the carcinogenic potential of the substance after long-term exposure.

-

Test Animals: Typically, rats and mice of both sexes.

-

Procedure:

-

The substance is administered daily for a major portion of the animals' lifespan (e.g., 18-24 months for rodents).[5]

-

At least three dose levels are used, along with a concurrent control group.[6]

-

Animals are monitored for the development of tumors and other signs of toxicity.

-

A full histopathological examination is performed on all animals at the end of the study.

-

-

Endpoint: The incidence, type, and location of tumors are evaluated to determine the carcinogenic potential of the substance.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Carcinogenicity

Nitroquinoline compounds like this compound are believed to exert their carcinogenic effects through metabolic activation, leading to the formation of DNA adducts and the generation of reactive oxygen species (ROS). This results in DNA damage and oxidative stress, which can trigger cellular signaling pathways that, if not properly regulated, can lead to mutations and cancer. The DNA damage response (DDR) is a critical signaling network that is activated in response to such insults.

Caption: Metabolic activation and DNA damage pathway of this compound.

DNA Damage Response (DDR) Signaling

Upon detection of DNA damage caused by agents like this compound, the cell activates a complex signaling cascade primarily orchestrated by the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases. These kinases phosphorylate a host of downstream targets to initiate cell cycle arrest, DNA repair, or, in cases of severe damage, apoptosis.

Caption: Simplified ATM/ATR DNA damage response signaling pathway.

Experimental Workflow for In Vivo Carcinogenicity Study

The following diagram outlines a typical workflow for an in vivo study to assess the carcinogenic potential of a chemical like this compound.

References

- 1. Chemoprevention of oxidative stress-associated oral carcinogenesis by sulforaphane depends on NRF2 and the isothiocyanate moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ATM acts downstream of ATR in the DNA damage response signalling of bystander cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. mhlw.go.jp [mhlw.go.jp]

Determining the Solubility of 4-Methyl-3-nitroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 4-Methyl-3-nitroquinoline in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on equipping researchers with the necessary experimental protocols to generate reliable solubility data in-house.

Introduction to Solubility Testing

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation development, and purification strategies. This compound, a heterocyclic compound, is of interest in medicinal chemistry, and understanding its solubility profile is essential for its advancement in drug discovery pipelines. Solubility is typically determined by establishing the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used | Notes |

| Methanol | |||||

| Ethanol | |||||

| Acetone | |||||

| Dichloromethane | |||||

| Chloroform | |||||

| Ethyl Acetate | |||||

| Acetonitrile | |||||

| Dimethyl Sulfoxide (DMSO) | |||||

| N,N-Dimethylformamide (DMF) | |||||

| Toluene | |||||

| Hexane |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a solid crystalline compound like this compound in organic solvents.

Qualitative Solubility Determination

This initial screening provides a general understanding of the compound's solubility in various solvents.

Objective: To classify the compound as soluble, partially soluble, or insoluble in a given solvent at room temperature.

Materials:

-

This compound

-

A selection of organic solvents (e.g., as listed in Table 1)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Place approximately 25 mg of this compound into a small test tube.[1]

-

Add 0.75 mL of the selected organic solvent in small portions.[1]

-

After each addition, cap the test tube and shake it vigorously for at least 30 seconds using a vortex mixer.[1]

-

Visually inspect the solution against a dark background to determine if the solid has completely dissolved.

-

Record the observation as "soluble," "partially soluble," or "insoluble."

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the exact concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (crystalline solid)

-

Selected organic solvent(s)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the organic solvent. An excess is necessary to ensure that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

After the incubation period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid particles.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted solution using a pre-validated HPLC or UV-Vis spectrophotometry method. A calibration curve prepared with known concentrations of the compound is required for this step.

-

Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL, g/L, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Caption: Workflow for Solubility Determination of this compound.

This structured approach ensures a systematic and accurate determination of the solubility of this compound, providing essential data for its further development.

References

A Technical Guide to the Spectroscopic Characterization of 4-Methyl-3-nitroquinoline

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the expected spectroscopic data for 4-Methyl-3-nitroquinoline (CAS No. 79965-62-1). Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles and data from analogous structures. It also outlines general experimental protocols for acquiring such data.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₈N₂O₂[1]

-

Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established chemical shift and absorption frequency ranges.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 8.9 - 9.1 | s | 1H | H2 |

| ~ 8.1 - 8.3 | d | 1H | H8 |

| ~ 7.8 - 8.0 | d | 1H | H5 |

| ~ 7.6 - 7.8 | t | 1H | H7 |

| ~ 7.4 - 7.6 | t | 1H | H6 |

| ~ 2.8 - 3.0 | s | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 155 | C2 |

| ~ 148 - 152 | C8a |

| ~ 145 - 148 | C4 |

| ~ 135 - 140 | C3 |

| ~ 130 - 133 | C7 |

| ~ 128 - 131 | C5 |

| ~ 125 - 128 | C6 |

| ~ 122 - 125 | C4a |

| ~ 18 - 22 | -CH₃ |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch (-CH₃) |

| ~ 1600, ~1480 | Medium-Strong | C=C aromatic ring stretch |

| 1550 - 1520 | Strong | Asymmetric NO₂ stretch |

| 1360 - 1330 | Strong | Symmetric NO₂ stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 188 | [M]⁺ (Molecular ion) |

| 171 | [M - OH]⁺ |

| 142 | [M - NO₂]⁺ |

| 115 | [M - NO₂ - HCN]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic compound like this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence (e.g., zg30).

-

Set a spectral width of approximately 16 ppm.

-

Employ a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set a spectral width of approximately 240 ppm.

-

A larger number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

3.2 Infrared (IR) Spectroscopy

-

Sample Preparation (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty, clean ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

3.3 Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition (EI-MS):

-

Introduce the sample into the ion source (a direct insertion probe for solids or via GC for volatile samples).

-

Use a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the compound (e.g., m/z 40-400).

-

-

Data Acquisition (ESI-MS):

-

Infuse the sample solution directly into the ESI source or inject it via a liquid chromatograph.

-

Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis and spectroscopic characterization of this compound.

A generalized workflow for the synthesis and spectroscopic analysis of this compound.

References

The Core Mechanisms of Nitroquinoline Compounds in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanisms of action of nitroquinoline compounds in biological systems. Nitroquinolines, a class of heterocyclic aromatic compounds, have garnered significant scientific interest due to their potent carcinogenic, mutagenic, and, in some cases, therapeutic properties. This document synthesizes current knowledge, focusing on the molecular interactions, signaling pathways, and cellular consequences of exposure to these compounds, with a particular emphasis on the well-studied carcinogen 4-nitroquinoline 1-oxide (4-NQO).

Metabolic Activation: The Gateway to Bioactivity

Nitroquinoline compounds, particularly 4-NQO, are often pro-carcinogens, meaning they require metabolic activation to exert their biological effects. The primary activation pathway involves the enzymatic reduction of the nitro group.

The key metabolite, 4-hydroxyaminoquinoline 1-oxide (4-HAQO), is considered the ultimate carcinogen.[1][2][3] This highly reactive intermediate is a critical player in the subsequent molecular damage. Further metabolic steps can lead to the formation of 4-acetoxyaminoquinoline-1-oxide (Ac-4HAQO), another reactive species that readily interacts with cellular macromolecules.[4][5]

Genotoxicity: A Multi-pronged Assault on DNA

The primary mechanism of nitroquinoline-induced carcinogenicity is through direct and indirect damage to DNA.

DNA Adduct Formation

The electrophilic metabolites of 4-NQO, namely 4-HAQO and Ac-4HAQO, covalently bind to DNA, forming stable quinolone monoadducts.[3][6] These adducts primarily form with purine bases, specifically at the C8 and N2 positions of guanine and the N6 position of adenine.[3][4] The formation of these bulky adducts disrupts the normal structure of DNA, interfering with replication and transcription, which can lead to mutations if not properly repaired.[5]

Oxidative DNA Damage

The metabolic processing of nitroquinoline compounds is a significant source of intracellular reactive oxygen species (ROS), such as superoxide anions and hydroxyl radicals.[7][8] This surge in ROS leads to a state of oxidative stress, causing damage to various cellular components, including DNA. A key lesion resulting from oxidative stress is the formation of 8-hydroxydeoxyguanosine (8OHdG), a mutagenic base modification that can lead to G:C to T:A transversion mutations during DNA replication.[7][9]

DNA Strand Breaks and Topoisomerase I Inhibition

Nitroquinoline compounds are known to induce both single- and double-strand breaks in DNA.[4] A significant mechanism contributing to this is the trapping of topoisomerase I (Top1) cleavage complexes (Top1cc).[2][4][10] Topoisomerase I is an essential enzyme that relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks. While 4-NQO itself does not directly inhibit the enzyme, its DNA adducts are thought to stall the Top1-DNA complex, converting the transient break into a permanent, protein-linked DNA single-strand break.[4][10] These persistent Top1cc are highly cytotoxic and can lead to genomic instability.

Cellular and Systemic Effects

The molecular damage initiated by nitroquinoline compounds translates into broader cellular and systemic consequences.

Cytotoxicity

The extensive DNA damage and inhibition of essential enzymes like topoisomerase I ultimately lead to cell death. The cytotoxic effects of various nitroquinoline derivatives have been quantified across numerous cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50) of Nitroquinoline Derivatives in Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Nitroxoline | T24 | Bladder | 1.68 | [11] |

| 5637 | Bladder | 2.45 | [11] | |

| KCC853 | Renal | 2.96 | [11] | |

| J82 | Bladder | 9.93 (48h) | [12] | |

| HepG2 | Liver | 5.75 | [11] | |

| SGC-7901 | Gastric | 7.18 | [11] | |

| A549 | Lung | 11.43 | [11] | |

| MCF7 | Breast | 20.58 | [11] | |

| Raji | B-cell Lymphoma | 0.438 | [13] | |

| 8-Nitroquinoline Analog (S3B) | HeLa | Cervical | 2.897 | [14] |

| 7-methyl-8-nitroquinoline | Caco-2 | Colorectal | 1.87 | [14] |

| 4-Aminoquinoline Derivative | MDA-MB-468 | Breast | 1.41 - 13.29 | [15] |

| MDA-MB-231 | Breast | 4.50 - 15.87 | [15] | |

| MCF7 | Breast | 1.98 - 15.36 | [15] | |

| 4-Quinolone Derivative (3a) | MCF-7 | Breast | 0.61 | [16] |

Immunosuppression

Recent studies have revealed that 4-NQO can exert systemic effects, including the induction of an early immunosuppressive response. This is characterized by a significant decrease in the B-cell population in peripheral blood and the spleen.[5][17] This finding suggests that in addition to its direct carcinogenic effects on epithelial cells, 4-NQO may also promote tumorigenesis by dampening the anti-tumor immune response.[5][17][18]

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the mechanisms of action of nitroquinoline compounds.

In Vivo Oral Carcinogenesis Model

The 4-NQO-induced oral squamous cell carcinoma (OSCC) model in rodents is a well-established system that recapitulates many features of human oral cancer development.[6][9][18][19]

-

Animal Model: Typically 6-8 week old mice (e.g., C57BL/6) or rats (e.g., Wistar).[18][19]

-

Carcinogen Administration:

-

Drinking Water (most common): 4-NQO is dissolved in drinking water at concentrations ranging from 25 to 100 µg/mL.[5][19][20] The solution is provided ad libitum for a period of 8 to 20 weeks.[19][21]

-

Topical Application: 4-NQO dissolved in a vehicle like propylene glycol is applied directly to the oral mucosa (e.g., tongue) several times a week.[18]

-

-

Monitoring: Animals are monitored weekly for body weight changes and the appearance of oral lesions.[19]

-

Endpoint Analysis: At the end of the study period, animals are euthanized, and tissues (e.g., tongue, esophagus) are collected for histopathological analysis (H&E staining) to assess the progression from dysplasia to carcinoma.[18] Immunohistochemistry for markers like Ki-67 can be used to evaluate cell proliferation.[22]

Assessment of DNA Damage

This sensitive technique measures DNA single-strand breaks (SSBs) and alkali-labile sites.[1][23][24] The principle is that smaller DNA fragments, resulting from strand breaks, elute more rapidly through a filter under alkaline conditions than larger, intact DNA.[23]

-

Cell Treatment: Cells are treated with the nitroquinoline compound of interest.

-

Lysis: A known number of cells are loaded onto a filter and lysed, leaving the DNA on the filter.[23]

-

Alkaline Elution: An alkaline buffer is pumped through the filter at a constant rate.[23]

-

Fraction Collection: The eluted DNA is collected in fractions over time.[23]

-

Quantification: The amount of DNA in each fraction and remaining on the filter is quantified (e.g., by fluorescence).[23]

-

Analysis: The rate of elution is proportional to the frequency of SSBs. An increased elution rate in treated cells compared to controls indicates DNA damage.[23]

The formation of this oxidative DNA lesion can be measured by several methods.

-

HPLC-ECD (High-Performance Liquid Chromatography with Electrochemical Detection): This is a highly sensitive and quantitative method.[7][8]

-

DNA is isolated from treated cells.

-

DNA is enzymatically digested to individual deoxynucleosides.

-

The digest is injected into an HPLC system to separate the deoxynucleosides.

-

An electrochemical detector is used to specifically and sensitively detect 8OHdG.[7]

-

-

Immunohistochemistry: This method allows for the visualization of 8OHdG within tissues.[7][8]

-

Tissue sections are prepared from animals treated with the nitroquinoline compound.

-

The sections are incubated with a primary antibody specific for 8OHdG.

-

A labeled secondary antibody and a detection system are used to visualize the location and extent of 8OHdG formation.

-

Measurement of Reactive Oxygen Species (ROS)

Intracellular ROS production can be detected using fluorescent probes.[7][8]

-

Probes:

-

Procedure:

-

Cells are loaded with the fluorescent probe.

-

Cells are then treated with the nitroquinoline compound.

-

The increase in fluorescence, resulting from the probe's reaction with ROS, is measured using a fluorometer, fluorescence microscope, or flow cytometer.[8]

-

Topoisomerase I Cleavage Complex (Top1cc) Assay

This assay determines if a compound can trap the Top1-DNA covalent complex.

-

In Vitro Assay:

-

A supercoiled plasmid DNA substrate is incubated with purified human topoisomerase I in the presence or absence of the test compound (e.g., 4-NQO).[4]

-

Camptothecin is used as a positive control.[4]

-

The reaction is stopped, and the DNA is analyzed by agarose gel electrophoresis.

-

Trapping of the cleavage complex results in the accumulation of nicked, open-circular DNA. 4-NQO itself does not directly trap Top1cc in this cell-free system.[4][10]

-

-

In Vivo Complex of Enzyme (ICE) Assay: This method detects Top1cc within cells.

-

Cells are treated with the nitroquinoline compound.

-

Cells are lysed, and the DNA is fractionated to separate protein-free DNA from protein-DNA complexes.

-

The amount of Top1 covalently bound to DNA is quantified by immunoblotting.

-

Conclusion

The mechanism of action of nitroquinoline compounds in biological systems is a complex interplay of metabolic activation, direct and indirect DNA damage, and the disruption of essential cellular processes. The primary driver of their genotoxicity is the formation of DNA adducts and the generation of reactive oxygen species following metabolic reduction. These events lead to mutations, genomic instability, and cytotoxicity. Furthermore, the ability of these compounds to trap topoisomerase I cleavage complexes and induce immunosuppression adds to their potent biological activity. A thorough understanding of these mechanisms, supported by robust experimental methodologies, is crucial for both assessing the carcinogenic risk of these compounds and exploring the potential therapeutic applications of novel nitroquinoline derivatives in drug development.

References

- 1. The alkaline elution technique for measuring DNA single strand breaks: increased reliability and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]

- 3. The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The 4-NQO mouse model: An update on a well-established in vivo model of oral carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. intjmorphol.com [intjmorphol.com]

- 10. 4-nitroquinoline-1-oxide induces the formation of cellular topoisomerase I-DNA cleavage complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Nitroxoline inhibits bladder cancer progression by reversing EMT process and enhancing anti-tumor immunity [jcancer.org]

- 13. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Proposal of a secure and efficient protocol for a murine oral carcinogenesis model induced by 4-nitroquinoline-1-oxide (4NQO) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. A method for scoring 4-nitroquinoline 1-oxide-induced murine esophageal squamous neoplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. Detection of DNA damage and repair by alkaline elution using human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of 4-Methyl-3-nitroquinoline Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of 4-Methyl-3-nitroquinoline. Due to the limited direct experimental data available for this specific quinoline derivative, this document focuses on a predictive methodology grounded in the well-established biological activities of the broader quinoline and nitroquinoline classes of compounds. We present a structured workflow encompassing target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Detailed protocols for these computational techniques are provided to guide researchers in evaluating the potential therapeutic applications and toxicological profile of this compound. The methodologies are supplemented with quantitative bioactivity data from analogous compounds to serve as a benchmark for predictive studies.

Introduction: The Quinoline Scaffold and a Predictive Approach

Quinoline, a heterocyclic aromatic compound, is a "privileged scaffold" in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide array of pharmacological activities.[1][2] Derivatives of quinoline have been developed as antimicrobial, anticancer, antimalarial, and anti-inflammatory agents.[1][2] The biological effects of these molecules are often dictated by the nature and position of their substituents on the quinoline ring.

While extensive research exists for many quinoline derivatives, this compound remains a poorly characterized compound. This guide, therefore, outlines a robust in silico strategy to predict its bioactivity. By leveraging data from structurally and chemically similar compounds, such as the well-studied carcinogen 4-Nitroquinoline 1-oxide (4NQO), we can hypothesize potential mechanisms of action and biological targets.[3]

The predictive workflow presented herein is designed to be a cost-effective and efficient preliminary step to prioritize and guide future experimental validation.

Predicted Bioactivities and Potential Mechanisms of Action

Based on the known activities of related nitroquinoline compounds, the primary predicted bioactivities for this compound fall into two main categories: anticancer and antimicrobial.

Predicted Anticancer Activity

Many quinoline derivatives exhibit anticancer properties by targeting various molecular machinery essential for tumor growth and proliferation.[1] Potential mechanisms for this compound could involve:

-

DNA Damage and Genotoxicity: The presence of the nitro group, similar to that in 4NQO, suggests a potential for metabolic activation to a reactive electrophilic species.[3] This metabolite could then form covalent adducts with DNA, leading to mutations and cytotoxicity, a mechanism known to be responsible for the mutagenic and genotoxic effects of 4NQO.[3] Furthermore, the metabolism of nitroaromatic compounds can generate reactive oxygen species (ROS), inducing oxidative stress and further DNA damage.[3][4]

-

Enzyme Inhibition: Quinoline derivatives are known to inhibit key enzymes involved in cancer progression, such as:

-

Topoisomerases: These enzymes are crucial for DNA replication and repair. Their inhibition by quinoline compounds can lead to cell cycle arrest and apoptosis.[1] 4NQO has been shown to trap topoisomerase I cleavage complexes.[3][5]

-

Tyrosine Kinases: These play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, and differentiation.[6] Receptors like c-Met, EGFR, and VEGFR are common targets for quinoline-based inhibitors.[7]

-

PI3K/mTOR Pathway: This is a central signaling cascade that is often dysregulated in cancer. Some quinoline derivatives have shown inhibitory activity against PI3K and mTOR kinases.[7]

-

Predicted Antimicrobial Activity

The quinoline core is present in several successful antibacterial drugs.[8] The predicted antimicrobial action of this compound is likely to be mediated through the inhibition of essential bacterial enzymes:

-

DNA Gyrase and Topoisomerase IV: These enzymes are vital for bacterial DNA replication and are the primary targets of fluoroquinolone antibiotics.[9][10] Inhibition of these enzymes leads to bacterial cell death.

In Silico Prediction Workflow

A systematic in silico evaluation is crucial for predicting the bioactivity and druggability of a novel compound like this compound. The following workflow provides a step-by-step approach.

Caption: In Silico Bioactivity Prediction Workflow.

Experimental Protocols: In Silico Methodologies

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[11] It is instrumental in predicting binding affinity and understanding intermolecular interactions.

Protocol:

-

Preparation of Receptor:

-

Obtain the 3D structure of the target protein (e.g., topoisomerase, tyrosine kinase) from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate charges using software like AutoDock Tools or Chimera.

-

Define the binding site or active site cavity, typically based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.

-

-

Preparation of Ligand:

-

Generate the 3D structure of this compound using a chemical drawing tool like ChemDraw or Marvin Sketch.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign appropriate charges (e.g., Gasteiger charges).

-

-

Docking Simulation:

-

Analysis of Results:

-

Analyze the predicted binding energies (scoring functions) to rank the poses. More negative values typically indicate stronger binding.

-

Visualize the best-scoring pose to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with the active site residues.

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities.[14] A predictive QSAR model can be used to estimate the activity of a new compound like this compound.

Protocol:

-

Data Set Collection:

-

Compile a dataset of structurally related quinoline derivatives with experimentally determined biological activity data (e.g., IC50 or MIC values) against a specific target.

-

Ensure the data is curated and consistent.

-

-

Molecular Descriptor Calculation:

-

For each molecule in the dataset, calculate a variety of molecular descriptors (e.g., constitutional, topological, geometrical, quantum-chemical) using software like PaDEL-Descriptor or Dragon.

-

-

Data Splitting:

-

Divide the dataset into a training set (typically 70-80%) and a test set (20-30%). The training set is used to build the model, and the test set is used for external validation.[14]

-

-

Model Building and Validation:

-

Use statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest) to build the QSAR model.[14]

-

Validate the model's robustness and predictive power using internal (e.g., cross-validation) and external validation metrics (e.g., R², Q², RMSE).[14]

-

-

Prediction for this compound:

-

Calculate the same set of molecular descriptors for this compound.

-

Use the validated QSAR model to predict its biological activity.

-

Caption: Quantitative Structure-Activity Relationship (QSAR) Workflow.

ADMET Prediction

ADMET prediction is essential for assessing the drug-likeness of a compound.[15] Various computational tools can predict these properties.[16]

Protocol:

-

Input Structure:

-

Property Prediction:

-

The software will calculate various physicochemical and pharmacokinetic properties, including:

-

Absorption: Oral bioavailability, Caco-2 permeability, P-glycoprotein substrate/inhibitor status.

-

Distribution: Blood-brain barrier permeability, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) enzyme inhibition/substrate profile.

-

Excretion: Renal clearance.

-

Toxicity: AMES mutagenicity, cardiotoxicity (hERG inhibition), hepatotoxicity.

-

-

-

Analysis:

-

Evaluate the predicted ADMET profile against established criteria for drug-likeness (e.g., Lipinski's Rule of Five) and potential toxicity flags. This helps in identifying potential liabilities early in the drug discovery process.

-

Potential Signaling Pathways

Based on the known mechanisms of related compounds, this compound may modulate key cellular signaling pathways. The genotoxic potential, similar to 4NQO, suggests an interaction with the DNA damage response pathway.

Caption: DNA Damage Pathway of 4-Nitroquinoline 1-oxide.[3]

Quantitative Bioactivity Data of Analogous Compounds

The following tables summarize experimental bioactivity data for various quinoline derivatives. This information can serve as a reference for interpreting the results of in silico predictions for this compound.

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound/Derivative | Target/Cell Line | Bioactivity (IC50) | Reference |

| Quinolyl-thienyl chalcone (cpd 31) | VEGFR-2 kinase | 73.41 nM | [6] |

| 2-quinolone-benzimidazole hybrid | Protein kinase B | 1.64–44.46 μM | [6] |

| Quinoline–chalcone hybrid (cpd 64) | Caco-2 (colon cancer) | 2.5 μM | [6] |

| Quinoline 40 | PI3Kδ | 1.9 nM | [7] |

| Thieno[3,2-c]quinoline (cpd 41) | K562 (leukemia) | 0.15 μM | [7] |

Table 2: Antimicrobial Activity of Quinoline Derivatives

| Compound/Derivative | Bacterial Strain | Bioactivity (MIC) | Reference |

| 2-sulfoether-4-quinolone (cpd 15) | S. aureus | 0.8 μM | [2] |

| 2-sulfoether-4-quinolone (cpd 15) | B. cereus | 1.61 μM | [2] |

| N-methylbenzoindolo[3,2-b]-quinoline | Vancomycin-resistant E. faecium | 4 µg/mL | [2] |

| Quinolone derivative (cpd 6) | Methicillin-resistant S. aureus (MRSA) | 1.5 µg/mL | [8] |

| Nitroxoline (8-hydroxy-5-nitroquinoline) | T. cruzi (amastigote) | 1.24 µM | [18] |

Conclusion

This guide provides a comprehensive roadmap for the in silico prediction of the bioactivity of this compound. By applying a systematic workflow of target identification, molecular docking, QSAR modeling, and ADMET prediction, researchers can generate valuable hypotheses regarding its potential anticancer and antimicrobial activities, as well as its pharmacokinetic and toxicological properties. The protocols and comparative data presented herein are intended to facilitate these computational studies, ultimately guiding and streamlining subsequent experimental investigations. This predictive approach is an indispensable tool in modern drug discovery, enabling the efficient evaluation of uncharacterized compounds and accelerating the identification of new therapeutic leads.

References

- 1. Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]

- 4. 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sparfloxacin - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]

- 12. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. neovarsity.org [neovarsity.org]

- 15. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]

- 16. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 17. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]

- 18. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Methyl-3-nitroquinoline

Introduction

4-Methyl-3-nitroquinoline is a substituted quinoline derivative of interest in medicinal chemistry and materials science. The quinoline scaffold is a core structure in numerous biologically active compounds and functional materials. The introduction of a methyl group at the 4-position and a nitro group at the 3-position modifies the electronic properties and steric profile of the quinoline ring, providing a key intermediate for the synthesis of more complex molecules. This document provides a detailed two-step protocol for the synthesis of this compound, commencing with the preparation of the 4-methylquinoline (lepidine) precursor via a modified Doebner-von Miller reaction, followed by its regioselective nitration.

Experimental Protocols

The synthesis is performed in two main stages:

-

Step 1: Synthesis of 4-Methylquinoline (Lepidine).

-

Step 2: Nitration of 4-Methylquinoline to yield this compound.

Step 1: Synthesis of 4-Methylquinoline

This procedure utilizes a modified Doebner-von Miller reaction, which involves the reaction of aniline with an α,β-unsaturated carbonyl compound, in this case, methyl vinyl ketone (MVK), catalyzed by Lewis acids.[1][2]

Materials:

-

Aniline

-

Acetic Acid (glacial)

-

Silferc (Anhydrous Ferric Chloride impregnated on Silica Gel)

-

Methyl Vinyl Ketone (MVK)

-

Anhydrous Zinc Chloride (ZnCl₂)

-

10% Sodium Hydroxide (NaOH) solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Dropping funnel

Procedure:

-

To a stirred solution of aniline (1.0 g, ~10.7 mmol) in glacial acetic acid (10 mL) in a round-bottom flask, add activated silferc (1.72 g, containing ~10.7 mmol of Ferric Chloride) under a nitrogen atmosphere.[1]

-

Stir the reaction mixture for 5 minutes at room temperature.

-

Slowly add methyl vinyl ketone (0.83 g, ~11.8 mmol) dropwise to the mixture over a period of 15 minutes using a dropping funnel.[1]

-

Heat the reaction mixture to 70-75 °C and maintain this temperature for one hour.[1]

-

Add anhydrous zinc chloride (1.46 g, ~10.7 mmol) to the reaction mixture.

-

Increase the temperature to reflux and continue heating for an additional two hours.[1]

-

After cooling to room temperature, filter the reaction mixture to remove the catalyst.

-

Carefully basify the filtrate with a 10% NaOH solution until it is alkaline.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 4-methylquinoline by vacuum distillation.

Step 2: Synthesis of this compound

This protocol adapts standard nitration conditions used for quinoline derivatives. The reaction involves the electrophilic substitution of a nitro group onto the quinoline ring using a mixture of concentrated nitric and sulfuric acids.

Materials:

-

4-Methylquinoline (from Step 1)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Round-bottom flask

-

Magnetic stirrer

-

Ice-salt bath

-

Dropping funnel

Procedure:

-

In a round-bottom flask, cool 15 mL of concentrated sulfuric acid to 0-5 °C using an ice-salt bath.

-

While maintaining the low temperature and stirring, slowly add 4-methylquinoline (1.0 g, ~7.0 mmol) to the cold sulfuric acid.

-

Prepare the nitrating mixture by carefully and slowly adding 1.5 mL of concentrated nitric acid to 5 mL of cold concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the solution of 4-methylquinoline, ensuring the internal temperature is maintained below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for one hour, then let it slowly warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the mixture by slowly adding a saturated sodium bicarbonate solution until the pH is approximately 7. A precipitate should form.

-

Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry it.

-

The crude product is a mixture of isomers. Purify the solid by column chromatography (silica gel, using a hexane-ethyl acetate gradient) or recrystallization from a suitable solvent (e.g., ethanol) to isolate the pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis protocol.

| Step | Reactant | Molar Mass ( g/mol ) | Amount Used | Moles (mmol) | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) |

| 1 | Aniline | 93.13 | 1.0 g | 10.7 | 4-Methylquinoline | 143.18 | 1.53 |

| Methyl Vinyl Ketone | 70.09 | 0.83 g | 11.8 | ||||

| 2 | 4-Methylquinoline | 143.18 | 1.0 g | 7.0 | This compound | 188.18 | 1.32 |

| Nitric Acid (70%) | 63.01 | ~1.5 mL | - |

Note: Actual yields will vary depending on reaction conditions and purification efficiency. The yield for Step 1 is reported to be in the range of 55-65%.[1] Yields for the nitration step are highly dependent on the success of isomeric separation.

Visualization of Experimental Workflow

The following diagram illustrates the two-step synthesis process from the starting materials to the final product.

Caption: Workflow for the synthesis of this compound.

References

Application Note: High-Yield Synthesis of 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline

Audience: Researchers, scientists, and drug development professionals.